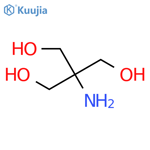

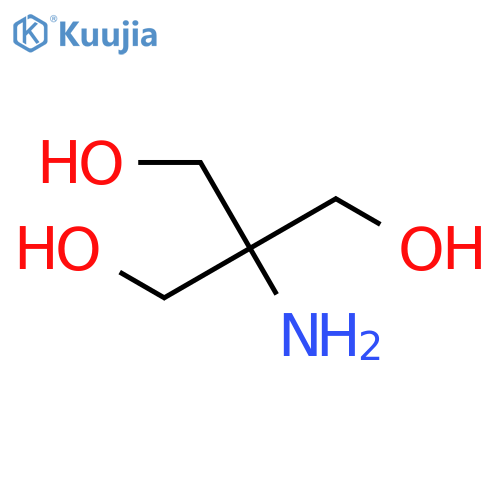

Cas no 77-86-1 (Tris(hydroxymethyl)aminoethane)

Tris(hydroxymethyl)aminoethane Proprietà chimiche e fisiche

Nomi e identificatori

-

- Tris(hydroxymethyl)aminoethane

- 2-Amino-2-hydroxymethyl-1,3-propanediol

- TRIS

- Tromethamine

- Tromethane

- tris(hydroxyme.)aminomethane

- trizma base

- Trometamol

- tri(hydroxymethyl)methylamine

- Trihydroxymethyl Aminomethane

- Tris, Ultra Pure

- Tris(hydroxymethyl)aminomethane, Ultra Pure

- Tris, Pure Tris(hydroxymethyl)aminomethane, Pure

- Tris(hydroxymethyl)aminomethane, Technical Grade

- Tris, Tissue Culture Tested Tris(hydroxymethyl)aminomethane, Tissue Culture Tested

- Tris, Alcohol Free Tris(hydroxymethyl)aminomethane, Alcohol Free

- Tris(hydroxymethyl)aminomethane

- Tris(hydroxymethyl)aminomethane [for Electrophoresis]

- trimethylaminomethane

- 2-Amino-2-(hydroxymethyl)-1,3-propanediol

- 2-Amino-2-(hydroxymethyl)-1,3-propanediol(Technical)

- 2M Tris(hydroxymethyl)aminomethane

- Tri(hydroxymethyl)aminomethane

- TRIS base

- TRIS 1.5M pH 8.8

- TRIS 2M SOLUTION pH 7.5

- TRIS 2M SOLUTION pH 7.8

- Pehanorm

- riladyl

- Talatrol

- THAM

- Tham-E

- thamset

- Tris,2M pH 7.5

- Tris,2M pH 7.8

- Tris-base

- TRISMAT

- Trizma

- EPX-152

- amino-2-(hydroxymethyl)-1,3-propanediol, 2-

- Trimethylolaminomethane

- 三羟甲基氨基甲烷

- Tris (hydroxymethyl) aminoethane

- Trisamine

- 2-Amino-2-(hydroxymethyl)propane-1,3-diol

- Tris buffer

- Trisaminol

- Trisamin

- Trispuffer

- Tutofusin tris

- Tris-steril

- Apiroserum Tham

- Addex-tham

- Tris, free base

- 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-

- Tris Amino

- Aminotrimethylolmethane

- Aminotris(hydroxymethyl)methane

- Tris (buffering agent)

- THAM-

- 0.5M Tris-HCl

- 1.5M Tris-HCl

- Tris (hydroxymethyl)aminomethane

- PB47623

- Trizma(R) base, puriss. p.a., buffer substance, >=99.5%

- Trizma(R) base, >=99.0% (T)

- SMR000059179

- TRIS-buffered saline (TBS, 10X) pH 7.6

- TRIS-buffered saline (TBS, 10X) pH 7.4

- Trizma(R) base, BioUltra, for molecular biology, >=99.8% (T)

- NCGC00257164-01

- NCGC00159412-03

- Caswell No. 036

- tris hydroxymethyl aminomethane

- DS-014869

- Tris acidimetric, NIST(R) SRM(R) 723e

- CS-0201542

- Trometamol (JAN/INN)

- BCP05578

- Tris(hydroxymethyl)aminomethane, ACS reagent, >=99.8%

- HSDB 3408

- Tox21_111645

- NSC6365

- 1,1,1-tris(hydroxymethyl)methanamine

- Tox21_303167

- TROMETAMOL (EP MONOGRAPH)

- 83147-39-1

- 2-amino-2-(hydroxyl-methyl)propane-1,3-diol

- tris (hydroxymethyl) methylamine

- UNII-023C2WHX2V

- CHEMBL1200391

- Triladyl

- 2-(Hydroxymethyl)-2-amino-1,3-propanediol

- SR-01000944234-1

- 136760-04-8

- C07182

- MFCD00004679

- 77-86-1

- 1gng

- Oprea1_677781

- tris-amine

- Tromethamine, meets USP testing specifications

- Trizma(R) base, Primary Standard and Buffer, >=99.9% (titration), crystalline

- HY-D0227D

- DTXCID503723

- Methylamine,1,1-tris(hydroxymethyl)-

- 1,1,1-Tris(hydroxymethyl)-methylamine

- THAM (TN)

- TROMETHAMINE [VANDF]

- J-610076

- BP-13394

- M02623

- NCGC00159412-02

- CS-0201543

- TROMETAMOL [JAN]

- WP QUAT (STRONG ANION EXCHANGER)

- Tris-hydroxymethyl-aminomethan

- 2-amino-2-methylol-propane-1,3-diol

- DA-58763

- EN300-21687

- Tris(hydroxymethyl)aminomethane, Molecular Biology Grade

- D00396

- Trizma(R) base, certified reference material for titrimetry, certified by BAM, according to ISO 17025, >=99.5%

- (tris(hydroxymethyl)aminomethane)

- TROMETHAMINE [II]

- Tox21_201646

- Trizma(R) base, >=99.9% (titration), crystalline

- TROMETAMOL [MART.]

- Trometamole

- Tris(hydroxymethyl)methylamine

- 126850-08-6

- NSC 6365

- DTXSID2023723

- 126850-05-3

- NSC65434

- TROMETAMOL [EP MONOGRAPH]

- MFCD00132476

- B05XX02

- Trometamol [INN]

- TROMETHAMINE [USP-RS]

- NCGC00259195-01

- Tromethamin

- Tro.meta.mole

- T2516

- GTPL7328

- STR03166

- .beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-(1-methylethyl)-4-O-(phenylmethyl)-

- Tromethamine (USP)

- Trigmo base

- AKOS000121321

- 023C2WHX2V

- Tris(hydroxymethyl)aminomethane, ultrapure

- Tris-Amino

- TROMETHAMINE [MI]

- 2-(Hydroxymethyl)-2-amino-1, 3-propanediol

- Methylamine, 1,1,1-tris(hydroxymethyl)-

- AB00443859_03

- 79261-03-3

- Tris(hydroxymethyly)amino methane

- Trizma(R) base, BioXtra, pH 10.5-12.0 (1 M in H2O), >=99.9% (titration)

- SW219208-1

- CS-0201544

- Tris(hydroxymethyl)aminomethane, p.a., ACS reagent, 99.8%

- NCIOpen2_001720

- B05BB03

- Tris-(hydroxymethyl)-aminomethane

- W-104296

- EP, USP, for cell culture test, inverted exclamation markY 99.9% (T)

- Tris(hydroxymethyl)aminomethane, JIS special grade, >=99.0%

- ABX (ANTIBODY EXCHANGER)

- TROMETHAMINE [USP MONOGRAPH]

- 2-Amino-2-hydroxymethylpropanediol

- Tris(hydroxymethyl)aminomethane, Electrophoresis Grade

- TRIS-buffered saline (TBS, 10X, high salt) pH 7.4

- NSC-65434

- CS-W018524

- Tromethamine, Pharmaceutical Secondary Standard; Certified Reference Material

- Trometamolum

- THAM-E COMPONENT TROMETHAMINE

- NCGC00159412-04

- Tromethamine (USAN:USP)

- Trometamol(Tris), inverted exclamation markY99.5%

- F0001-1979

- Trizma(R) base, anhydrous, free-flowing, Redi-Dri(TM), >=99.9%

- Tris(hydroxymethyl)aminomethane ACS grade

- SR-01000944234

- TRS

- 126850-03-1

- WLN: Q1XZ1Q1Q

- HY-D0227E

- tris-(hydroxymethyl)methylamine

- TRIS(HYDROXY-D-METHYL)AMINO-D2-METHANE, 98 ATOM % D

- trishydroxymethylmethylamine

- Tris(Hydroxymethyl)-Aminomethane

- Z104509094

- Tromethanmin

- TROMETHAMINE (USP MONOGRAPH)

- trometamolo

- NCGC00159412-05

- TROMETHAMINE [ORANGE BOOK]

- 1h4n

- MLS000028643

- AMINO (NH2) NARROW-PORE MEDIA-NORMAL PHASE

- Tris (hydroxymethyl)aminoethane

- NS00002396

- Tris-Base, molecular biology grade

- BBL000011

- tris(hydroxymethyl) aminomethane

- STK379529

- Trometamolum (INN-Latin)

- 2-amino-2-(hydroxymethyl) propane-1,3-diol

- 4-Anilino-1-(2-hydroxyethylamino)anthracene-9,11-dione

- Tromethamine [USAN]

- propane, 2-amino-1,3-dihydroxy-2-hydroxymethyl-

- HMS3652L05

- tris-(hydroxymethyl)-amino-methane

- Trizma(R) base, BioUltra, >=99.8% (T)

- s4176

- AB00443859_04

- Tromethamolum

- Methanamine, 1,1,1-tris(hydroxymethyl)-

- Methanamine,1,1-tris(hydroxymethyl)-

- Trizma(R) base, Vetec(TM) reagent grade, >=99%

- Trometamol(Tris),for molecular biology

- 126850-06-4

- TROMETAMOL (MART.)

- Trometamol(Tris),Proteomics Grade

- [tris(hydroxymethyl)aminomethane]

- Tris(hydroxymethyl)aminomethane, ACS reagent, 99.9%

- DB-091324

- DB03754

- Trometamol (part of FOSFOMYCIN TROMETAMOL)

- Trometamol, European Pharmacopoeia (EP) Reference Standard

- Trometamolum [INN-Latin]

- Tris(hydroxymethyl)methanamine

- TROMETHAMINE (USP-RS)

- Tris(hydroxymethyl)aminomethane, ultrapure grade, >=99.9%

- SBI-0653855.0001

- HMS3885H09

- Tris(hydroxymethyl)aminomethane, >=99.8%

- BRD-K47978074-001-03-2

- tris (hydroxymethyl) aminomethane

- 2-Amino-2-methylol-1,3-propanediol

- Tox21_111645_1

- Tris(hydroxymethyl)aminomethane, >=99%

- Q413961

- TRIS Ultrapure, EP

- Tris-hydroxymethylaminomethane

- 1, 2-amino-2-(hydroxymethyl)-

- 2-amino-2-[hydroxymethyl]-1,3-propandiol

- EPA Pesticide Chemical Code 083901

- Tris buffertris-hydroxymethyl-aminomethan

- tris-hydroxymethyl-methylamine

- CHEBI:9754

- Sigma 7-9(R), >=99% (titration), crystalline

- HY-D0227C

- BRD-K47978074-001-02-4

- 1,1,1-tris(hydroxymethyl)methylamine

- 2-Amino-2-(hydroxymethyl)-1,3-propanediol;

- InChI=1/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H

- TROMETHAMINE [HSDB]

- P17498

- TRIS-buffered saline (TBS, 10X) pH 8.0

- TRIS-buffered saline (TBS, 10X) pH 7.4, for Western blot

- Trizma(R) base, tested according to Ph.Eur.

- trishydroxymethyl aminomethane

- Trizma(R) base, BioPerformance Certified, meets EP, USP testing specifications, cell culture tested, >=99.9% (titration)

- CAS-77-86-1

- Tromethamine, United States Pharmacopeia (USP) Reference Standard

- NSC-6365

- CCG-214012

- bakerbond(tm) cyano (cn)

- TROMETHAMINE COMPONENT OF THAM-E

- Trizma(R) base, cell culture tested, >=99.9% (titration), crystalline

- Methanamine, 1, 1,1-tris(hydroxymethyl)-

- tris-buffer

- Tro.meta.mol

- TROMETAMOL [WHO-DD]

- Tromethamine [USAN:USP]

- SCHEMBL975

- NCIOpen2_000263

- TRIS-buffered saline (TBS, 20X) pH 7.4

- TROMETHAMINE (II)

- A0321

- Tris-hydroxymethyl-aminomethan [German]

- tris(hydroxymethyl)amino methane

- EC 201-064-4

- HY-D0227

- EINECS 201-064-4

- 2-amino-2-hydroxymethyl-propane-1

- 2-Amino-2-(hydroxymethyl)-propane-1,3-diol

- Trizma(R) base, puriss. p.a., >=99.7% (T)

- AI3-03948

- tris base solution

- Aminotri(hydroxymethyl)methane

-

- MDL: MFCD00004679

- Inchi: 1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2

- Chiave InChI: LENZDBCJOHFCAS-UHFFFAOYSA-N

- Sorrisi: O([H])C([H])([H])C(C([H])([H])O[H])(C([H])([H])O[H])N([H])[H]

- BRN: 741883

Proprietà calcolate

- Massa esatta: 121.07400

- Massa monoisotopica: 121.074

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 4

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 8

- Conta legami ruotabili: 3

- Complessità: 54

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: -2.9

- Superficie polare topologica: 86.7

- Conta Tautomer: niente

- Carica superficiale: 0

Proprietà sperimentali

- Colore/forma: Cristalli o polveri bianchi

- Densità: 1,353 g/cm3

- Punto di fusione: 167-172 °C (lit.)

- Punto di ebollizione: 219-220 °C/10 mmHg(lit.)

- Punto di infiammabilità: 219-220°C/10mm

- Indice di rifrazione: 1.4170 (estimate)

- PH: 10.5-12.0(4 m in water, 25 °C)

- Solubilità: H2O: 4 M at 20 °C, clear, colorless

- Coefficiente di ripartizione dell'acqua: 550G/L(25ºC)

- Stabilità/Periodo di validità: Stable. Incompatible with bases, strong oxidizing agents. Protect from moisture.

- PSA: 86.71000

- LogP: -1.63890

- Merck: 9772

- pka: 8.1(at 25℃)

- Solubilità: Solubile in etanolo e acqua, leggermente solubile in acetato di etile, benzene, insolubile in etere, tetracloruro di carbonio.

- Pressione di vapore: 0.0±1.8 mmHg at 25°C

- Sensibilità: Hygroscopic

Tris(hydroxymethyl)aminoethane Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H315,H319,H335

- Dichiarazione di avvertimento: P261,P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:2

- Codice categoria di pericolo: R36/37/38: irritante per occhi, vie respiratorie e pelle

- Istruzioni di sicurezza: S26-S36-S37/39

- CODICI DEL MARCHIO F FLUKA:3

- RTECS:TY2900000

-

Identificazione dei materiali pericolosi:

- TSCA:Yes

- Termine di sicurezza:S26;S37/39

- Frasi di rischio:R36/37/38

- Classe di pericolo:IRRITANT

- Condizioni di conservazione:20-25°C

Tris(hydroxymethyl)aminoethane Dati doganali

- CODICE SA:29221980

- Dati doganali:

Codice doganale cinese:

2922199090Panoramica:

2922199090. altri amminoacalcoli e loro eteri, esteri e loro sali (eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

Riassunto:

2922199090. altri amminoacalcoli, diversi da quelli contenenti più funzioni ossigenate, loro eteri ed esteri; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Tris(hydroxymethyl)aminoethane Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 3718102-1KG |

Tris(hydroxymethyl)aminomethane electrophoresis grade |

77-86-1 | 1KG |

¥ 1220 | 2022-04-26 | ||

| BAI LING WEI Technology Co., Ltd. | BI2888-1Kg |

Tris Ultrapure |

77-86-1 | 1Kg |

¥ 836 | 2022-04-26 | ||

| Enamine | EN300-21687-1.0g |

2-amino-2-(hydroxymethyl)propane-1,3-diol |

77-86-1 | 95% | 1.0g |

$26.0 | 2023-07-10 | |

| Enamine | EN300-21687-10.0g |

2-amino-2-(hydroxymethyl)propane-1,3-diol |

77-86-1 | 95% | 10.0g |

$32.0 | 2023-07-10 | |

| abcr | AB119984-100 g |

Tris(hydroxymethyl)aminomethane, 99%; . |

77-86-1 | 99% | 100 g |

€54.50 | 2023-07-20 | |

| Cooke Chemical | A7728612-100G |

Tris(hydroxymethyl)aminomethane , ACS |

77-86-1 | ≥99.8% | 100g |

RMB 85.60 | 2025-02-21 | |

| Cooke Chemical | A7728612-500G |

Tris(hydroxymethyl)aminomethane , ACS |

77-86-1 | ≥99.8% | 500g |

RMB 281.60 | 2025-02-21 | |

| Cooke Chemical | A7728512-10KG |

Tris(hydroxymethyl)aminomethane , Standard buffer substance |

77-86-1 | ≥99.9%(titration) | 10kg |

RMB 2879.20 | 2023-09-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R051679-400ml |

Tris(hydroxymethyl)aminoethane |

77-86-1 | PH=7.4 | 400ml |

¥330 | 2024-05-21 | |

| TRC | T892600-50g |

Tromethamine |

77-86-1 | 50g |

$ 51.00 | 2023-09-05 |

Tris(hydroxymethyl)aminoethane Metodo di produzione

Synthetic Routes 1

1.2 5 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water

1.4 Reagents: Hydrogen bromide Solvents: Water ; 45 °C; 3 h, 45 °C → 21 °C

2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; rt → 10 °C; 3 h, 10 °C

2.2 10 °C; 2 h, 10 °C → 25 °C

2.3 Solvents: Water ; 25 °C → 40 °C

3.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile , Water ; 1 h, 20 °C

3.2 Catalysts: Cuprous iodide ; 18 h, 20 °C → 75 °C

4.1 Reagents: Tetraethylammonium iodide , Tripotassium phosphate Solvents: Acetonitrile , Dichloromethane ; 21 h, 40 - 45 °C

5.1 Solvents: Acetone , Water

Synthetic Routes 2

2.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C

Synthetic Routes 3

1.2 10 °C; 2 h, 10 °C → 25 °C

1.3 Solvents: Water ; 25 °C → 40 °C

2.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile , Water ; 1 h, 20 °C

2.2 Catalysts: Cuprous iodide ; 18 h, 20 °C → 75 °C

3.1 Reagents: Tetraethylammonium iodide , Tripotassium phosphate Solvents: Acetonitrile , Dichloromethane ; 21 h, 40 - 45 °C

4.1 Solvents: Acetone , Water

Synthetic Routes 4

Synthetic Routes 5

2.1 Solvents: Acetone , Water

Synthetic Routes 6

1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 °C

2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile

3.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C

3.2 Reagents: Lithium bromide

4.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C

5.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C

Synthetic Routes 7

Synthetic Routes 8

2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C

3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C

Synthetic Routes 9

Synthetic Routes 10

1.2 -

2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C

3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C

Synthetic Routes 11

2.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C

2.2 Reagents: Lithium bromide

3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C

4.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C

Synthetic Routes 12

1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ; 80 °C

2.1 Reagents: Aluminum chloride Solvents: Dichloromethane , Nitromethane ; 0 °C

2.2 Reagents: Sodium hydroxide Solvents: Water ; 20 °C

3.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile

4.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C

4.2 Reagents: Lithium bromide

5.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C

6.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C

Synthetic Routes 13

1.2 Reagents: Triethylamine ; 30 min, 20 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; 2 h, 20 °C

2.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane , Water ; 24 h, 25 °C; 25 °C → 0 °C

2.2 Reagents: Disodium sulfide Solvents: Water ; 0 °C

2.3 Reagents: Tripotassium phosphate , Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ; 3 h, 20 °C; 20 °C → 50 °C; 2 h, 50 °C

2.4 Reagents: Sodium hydroxide Solvents: Isopropanol ; 50 °C → 80 °C; 12 h, 80 °C

2.5 Reagents: Hydrochloric acid Solvents: Isopropanol ; 30 min, 50 °C; 2 h, 50 °C → 5 °C

3.1 Reagents: Aluminum chloride Solvents: Dichloromethane , Nitromethane ; 20 min, 0 °C

3.2 5 h, 0 °C

3.3 Reagents: Sodium hydroxide Solvents: Water

3.4 Reagents: Hydrogen bromide Solvents: Water ; 45 °C; 3 h, 45 °C → 21 °C

4.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; rt → 10 °C; 3 h, 10 °C

4.2 10 °C; 2 h, 10 °C → 25 °C

4.3 Solvents: Water ; 25 °C → 40 °C

5.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile , Water ; 1 h, 20 °C

5.2 Catalysts: Cuprous iodide ; 18 h, 20 °C → 75 °C

6.1 Reagents: Tetraethylammonium iodide , Tripotassium phosphate Solvents: Acetonitrile , Dichloromethane ; 21 h, 40 - 45 °C

7.1 Solvents: Acetone , Water

Synthetic Routes 14

1.2 Reagents: Lithium bromide

2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C

3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C

Synthetic Routes 15

Synthetic Routes 16

1.2 -

2.1 Reagents: Chlorosulfonic acid

2.2 -

3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C

4.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C

Tris(hydroxymethyl)aminoethane Raw materials

- 1H-Pyrrolo[2,3-c]pyridine, 4-methoxy-1-(phenylsulfonyl)-, 6-oxide

- 4H-Pyrrolo[2,3-c]pyridin-4-one, 1,5,6,7-tetrahydro-6-[(4-methylphenyl)sulfonyl]-1-(phenylsulfonyl)-

- 7-bromo-4-methoxy-1h-pyrrolo[2,3-c]pyridine

- 1-Benzoylpiperazine

- 1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo2,3-cpyridin-3-yl)ethane-1,2-dione

- 1-benzoylpiperazine hydrochloride

- 3-Methyl-1H-1,2,4-triazole

- Chloroiodomethane

- Tris(hydroxymethyl)aminoethane

- ditert-butyl hydrogen phosphate;potassium salt

- fosfomycin sodium

- 2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoaceticacid

- Phosphoric acid, [3-[(4-benzoyl-1-piperazinyl)oxoacetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl]methyl bis(1,1-dimethylethyl) ester (9CI)

- lithium 3-(2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-ide

- 1-phenylethan-1-amine

- Methyl Chloroglyoxylate

- Di-tert-butyl Chloromethyl Phosphate

- 2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid

- Potassium bromide

Tris(hydroxymethyl)aminoethane Preparation Products

Tris(hydroxymethyl)aminoethane Fornitori

Tris(hydroxymethyl)aminoethane Letteratura correlata

-

Carlos M. H. Ferreira,Isabel S. S. Pinto,Eduardo V. Soares,Helena M. V. M. Soares RSC Adv. 2015 5 30989

-

Gon?alo C. Justino,Pedro F. Pinheiro,Alexandra P. S. Roseiro,Ana S. O. Knittel,Jo?o Gon?alves,Marta C. Justino,M. Fernanda N. N. Carvalho RSC Adv. 2016 6 56249

-

Daniel B??ek,Slavomír Adamec,Kamil Lang,Jan Demel Inorg. Chem. Front. 2021 8 720

-

Anita Ribar,Stefan E. Huber,Ma?gorzata A. ?mia?ek,Katrin Tanzer,Michael Neustetter,Robin Schürmann,Ilko Bald,Stephan Denifl Phys. Chem. Chem. Phys. 2018 20 5578

-

Minsub Chung,Dohyun Kim,Amy E. Herr Analyst 2014 139 5635

Ulteriori informazioni su Tris(hydroxymethyl)aminoethane

Tris(hydroxymethyl)aminoethane 77-86-1 in Biological Buffers: Key Applications and Stability

Tris(hydroxymethyl)aminoethane (CAS 77-86-1), commonly referred to as Tris, is a pivotal compound in biochemical and pharmaceutical research due to its exceptional buffering properties. With a pKa of 8.06 at 25°C, it is widely utilized in DNA/RNA extraction, protein electrophoresis, and cell culture media. Recent studies highlight its role in stabilizing pH-sensitive enzymes, such as polymerases in PCR assays, making it indispensable in molecular diagnostics. The demand for high-purity Tris (≥99.9%) has surged, driven by its compliance with GMP standards for biopharmaceutical production. Researchers also emphasize its low toxicity profile, aligning with trends in green chemistry and sustainable lab practices.

Tris(hydroxymethyl)aminoethane 77-86-1 in Drug Formulation: Enhancing Bioavailability

In drug development, Tris 77-86-1 serves as a critical excipient to optimize drug solubility and bioavailability. Its hydroxyl groups facilitate hydrogen bonding with APIs (Active Pharmaceutical Ingredients), improving stability in parenteral formulations like vaccines and monoclonal antibodies. A 2023 study published in the Journal of Controlled Release demonstrated its efficacy in liposomal drug delivery systems, where Tris buffers maintain pH during nanoparticle synthesis. The compound's compatibility with biodegradable polymers further supports its use in controlled-release implants, addressing patient compliance challenges in chronic disease management.

Tris(hydroxymethyl)aminoethane 77-86-1 Safety and Regulatory Compliance

Regulatory bodies such as the FDA and EMA classify Tris 77-86-1 as generally recognized as safe (GRAS) for specific applications, provided it meets USP/EP grade specifications. Its LD50 (oral, rat) of 5,900 mg/kg underscores low acute toxicity, though prolonged exposure requires precautions like PPE. The compound's REACH compliance and absence from SVHC lists reinforce its suitability for European markets. Recent ISO 10993-5 certification for medical device compatibility has expanded its use in implantable sensors and diagnostic coatings.

Tris(hydroxymethyl)aminoethane 77-86-1 in Cancer Research: Targeting Tumor Microenvironments

Emerging oncology studies leverage Tris 77-86-1 to modulate tumor pH, a strategy to enhance chemotherapy efficacy. Its buffering capacity counteracts acidosis in hypoxic tumor regions, sensitizing cells to drugs like doxorubicin. A 2024 Nature Cancer paper revealed Tris-functionalized nanocarriers improved drug penetration in pancreatic ductal adenocarcinoma models by 40%. Additionally, its role in immunoassay buffers supports PD-L1 biomarker detection, critical for checkpoint inhibitor therapies.

Tris(hydroxymethyl)aminoethane 77-86-1 Future Trends in Biomanufacturing

The biomanufacturing sector anticipates a 12% CAGR for Tris 77-86-1 demand (2023-2030), fueled by advancements in mRNA vaccine production and CAR-T cell therapies. Innovations include its integration with continuous processing systems to reduce buffer preparation time by 60%. Sustainable synthesis methods, such as enzymatic catalysis from renewable feedstocks, align with the Pharma 4.0 initiative. Furthermore, its application in 3D bioprinting bioinks highlights cross-disciplinary potential in regenerative medicine.

77-86-1 (Tris(hydroxymethyl)aminoethane) Prodotti correlati

- 16029-98-4(Iodotrimethylsilane)

- 124-68-5(2-Amino-2-methyl-1-propanol)

- 77-99-6(Ethyl-2-(hydroxymethyl)-1,3-propanediol)

- 23235-61-2(Di(trimethylolpropane))

- 1784985-10-9(1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine)

- 2228779-66-4(3-(3-hydroxy-2,2-dimethylpropyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1354020-68-0((S)-2-Amino-N-isopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1602969-46-9(2-(4-cyclobutylphenyl)-2-methylpropanoic acid)

- 2091607-49-5(6-(Sec-butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione)